molecular formula C8H9ClF3N3 B13716134 5,6,7,8-Tetrahydro-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine hydrochloride

5,6,7,8-Tetrahydro-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine hydrochloride

Cat. No.: B13716134
M. Wt: 239.62 g/mol
InChI Key: ADDYVFSSTBMAEW-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of pyrido-pyrimidine, characterized by the presence of a trifluoromethyl group and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydro-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine hydrochloride is unique due to its specific structural features, such as the pyrido-pyrimidine ring system and the trifluoromethyl group. These features confer distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C8H9ClF3N3

Molecular Weight

239.62 g/mol

IUPAC Name

4-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride

InChI

InChI=1S/C8H8F3N3.ClH/c9-8(10,11)7-5-3-12-2-1-6(5)13-4-14-7;/h4,12H,1-3H2;1H

InChI Key

ADDYVFSSTBMAEW-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N=CN=C2C(F)(F)F.Cl

Origin of Product

United States

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